molecular formula C17H18F3N3O B5907192 N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide

N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide

Katalognummer B5907192
Molekulargewicht: 337.34 g/mol
InChI-Schlüssel: CSAOQXUCTJVVMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential component of the B-cell receptor signaling pathway, and its inhibition can lead to the suppression of B-cell activation and proliferation.

Wissenschaftliche Forschungsanwendungen

N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide has potential applications in various fields of scientific research. It is primarily used as a BTK inhibitor in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Wirkmechanismus

N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide works by selectively inhibiting BTK, which is an essential component of the B-cell receptor signaling pathway. This inhibition leads to the suppression of B-cell activation and proliferation, ultimately leading to the suppression of the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide are primarily related to its BTK inhibitory activity. It has been shown to reduce the levels of various cytokines and chemokines, including interleukin-6, interleukin-10, and tumor necrosis factor-alpha. It also leads to the suppression of B-cell activation and proliferation, ultimately leading to the suppression of the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide is its selectivity towards BTK, which makes it an ideal tool for studying the B-cell receptor signaling pathway. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research and development of N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide. One potential direction is the development of more potent and selective BTK inhibitors that can be used in the treatment of B-cell malignancies and autoimmune diseases. Another direction is the study of the role of BTK in other immune cells and its potential as a target for the treatment of other immune-related disorders. Finally, the development of more water-soluble analogs of N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide could lead to its broader use in various experimental settings.

Synthesemethoden

The synthesis of N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide involves several steps. The first step involves the reaction of 3-pyridylboronic acid with 1-bromo-2-(trifluoromethyl)benzene in the presence of a palladium catalyst to obtain 3-(2-(trifluoromethyl)phenyl)pyridine. The second step involves the reaction of 3-(2-(trifluoromethyl)phenyl)pyridine with 3-bromo-N-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanamide in the presence of a palladium catalyst to obtain N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide.

Eigenschaften

IUPAC Name

N-pyridin-3-yl-3-[1-[2-(trifluoromethyl)phenyl]ethylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O/c1-12(14-6-2-3-7-15(14)17(18,19)20)22-10-8-16(24)23-13-5-4-9-21-11-13/h2-7,9,11-12,22H,8,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAOQXUCTJVVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)NCCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.